molecular formula C10H8INO B1305843 4-Iodo-5-methyl-3-phenylisoxazole CAS No. 31295-66-6

4-Iodo-5-methyl-3-phenylisoxazole

Cat. No. B1305843
CAS RN: 31295-66-6
M. Wt: 285.08 g/mol
InChI Key: DDVPBKUHWSZYIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Iodo-5-methyl-3-phenylisoxazole is a chemical compound with the molecular formula C10H8INO . It has a molecular weight of 285.08 .


Molecular Structure Analysis

The molecular structure of 4-Iodo-5-methyl-3-phenylisoxazole consists of an isoxazole ring which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom. This ring is substituted at the 4th position by an iodine atom, at the 5th position by a methyl group, and at the 3rd position by a phenyl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Iodo-5-methyl-3-phenylisoxazole include a molecular weight of 285.08 . The compound is a solid at room temperature .

Scientific Research Applications

Organic Synthesis

4-Iodo-5-methyl-3-phenylisoxazole: is a valuable compound in organic synthesis due to its potential to undergo cross-coupling reactions . These reactions are crucial for creating complex molecules by forming new carbon-carbon or carbon-heteroatom bonds. The presence of the iodine atom makes it an excellent candidate for these reactions, as it can be replaced by various nucleophiles or coupling partners under catalytic conditions.

Medicinal Chemistry

In medicinal chemistry, haloisoxazoles like 4-Iodo-5-methyl-3-phenylisoxazole are explored for their potential as pharmacophores . They can serve as the core structure upon which various functional groups can be added to modulate the biological activity of the compound. This allows for the creation of libraries of compounds for high-throughput screening against various biological targets.

Liquid Crystalline Materials

Isoxazoles exhibit properties that make them suitable for the development of materials with liquid crystalline properties . The rigid aromatic structure of 4-Iodo-5-methyl-3-phenylisoxazole can contribute to the mesogenic behavior required for liquid crystals, which are used in display technologies and other advanced materials.

Cardiovascular Research

The compound has been used to create a library of amino-isoxazoles, which are investigated for their cardiovascular and antithrombotic properties . By substituting different amines at the isoxazole ring, researchers can synthesize compounds with potential therapeutic applications in cardiovascular diseases.

Safety And Hazards

The safety data sheet for 4-Iodo-5-methyl-3-phenylisoxazole indicates that it should be handled with care. Personal protective equipment/face protection should be worn and adequate ventilation should be ensured. Ingestion and inhalation should be avoided, as should dust formation .

properties

IUPAC Name

4-iodo-5-methyl-3-phenyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8INO/c1-7-9(11)10(12-13-7)8-5-3-2-4-6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDVPBKUHWSZYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60379845
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Iodo-5-methyl-3-phenylisoxazole

CAS RN

31295-66-6
Record name 4-Iodo-5-methyl-3-phenylisoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60379845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Iodo-5-methyl-3-phenylisoxazole
Reactant of Route 2
Reactant of Route 2
4-Iodo-5-methyl-3-phenylisoxazole
Reactant of Route 3
4-Iodo-5-methyl-3-phenylisoxazole
Reactant of Route 4
Reactant of Route 4
4-Iodo-5-methyl-3-phenylisoxazole
Reactant of Route 5
Reactant of Route 5
4-Iodo-5-methyl-3-phenylisoxazole
Reactant of Route 6
Reactant of Route 6
4-Iodo-5-methyl-3-phenylisoxazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.